The Occurrence and Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Guide
The Occurrence and Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tridecene-3,5,7,9,11-pentayne is a highly unsaturated C13 polyacetylene, a class of specialized metabolites prevalent in the plant kingdom, particularly within the Asteraceae family. This compound and its structural relatives exhibit a range of biological activities, including antimicrobial, nematicidal, and ovicidal properties, making them of significant interest for phytochemical research and potential drug development.[1] This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, detailed isolation protocols, and the proposed biosynthetic pathway of 1-Tridecene-3,5,7,9,11-pentayne.
Natural Sources and Distribution
1-Tridecene-3,5,7,9,11-pentayne has been identified in several species of the Asteraceae family. The primary and most significant sources are Safflower (Carthamus tinctorius) and Burdock (Arctium lappa).[1][2] It has also been reported in other plants such as Liabum floribundum and Symphyopappus compressus.[1] This compound is a secondary metabolite, suggesting its role in plant defense mechanisms.
Quantitative Data
The concentration of 1-Tridecene-3,5,7,9,11-pentayne and related polyacetylenes varies significantly between plant species and even between different tissues of the same plant. The available quantitative data is summarized in the table below.
| Plant Species | Plant Part | Compound Class | Concentration (µmol/g dry weight) | Reference |
| Carthamus tinctorius | Seedlings & Flowers | C13 polyacetylenic hydrocarbons | 5 - 10 | [3] |
| Arctium lappa | - | Total polyacetylenes | < 1 | [3] |
| Tagetes patula | Roots | Thiophenes (related polyacetylenes) | ~30 | [3] |
Experimental Protocols
The isolation and quantification of the highly labile 1-Tridecene-3,5,7,9,11-pentayne require specific and carefully executed protocols to prevent its degradation.
Extraction and Isolation from Carthamus tinctorius Roots
This protocol is based on methodologies reported for the isolation of polyacetylenes from safflower roots.[4]
Objective: To extract and isolate 1-Tridecene-3,5,7,9,11-pentayne from the roots of Carthamus tinctorius.
Materials and Reagents:
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Fresh or dried roots of Carthamus tinctorius
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Acetone (B3395972) (analytical grade)
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n-Hexane (analytical grade)
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Silica (B1680970) gel for column chromatography (70-230 mesh)
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Rotary evaporator
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Chromatography columns
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Thin-layer chromatography (TLC) plates (silica gel 60 F254)
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UV lamp (254 nm and 365 nm)
Procedure:
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Extraction:
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Air-dry the Carthamus tinctorius roots at room temperature and grind them into a fine powder.
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Macerate the powdered root material in acetone at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude acetone extract.
-
-
Fractionation:
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Suspend the crude acetone extract in a minimal amount of n-hexane.
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Prepare a silica gel column packed with n-hexane.
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Load the n-hexane-suspended extract onto the column.
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Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC, visualizing with a UV lamp. Polyacetylenes often appear as dark quenching spots at 254 nm and may fluoresce at 365 nm.
-
-
Purification:
-
Combine fractions containing the target compound based on TLC analysis.
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Subject the combined fractions to further column chromatography using a smaller particle size silica gel and a refined solvent gradient to achieve higher purity.
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The final purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.
-
-
Identification:
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The structure of the isolated 1-Tridecene-3,5,7,9,11-pentayne can be confirmed using spectroscopic methods:
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1D and 2D Nuclear Magnetic Resonance (NMR): For proton and carbon framework elucidation.
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High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): To determine the exact mass and molecular formula.[4]
-
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of 1-Tridecene-3,5,7,9,11-pentayne in a plant extract.
Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890A or equivalent, coupled with a Mass Selective Detector (MSD).
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250°C.
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Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
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MSD Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Scan Range: m/z 40-500.
Procedure:
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Prepare a calibrated standard solution of purified 1-Tridecene-3,5,7,9,11-pentayne of known concentration.
-
Prepare the plant extract as described in the extraction protocol and dilute to a suitable concentration.
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Inject both the standard and the sample into the GC-MS system.
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Identify the peak corresponding to 1-Tridecene-3,5,7,9,11-pentayne in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
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Quantify the compound by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne
The biosynthesis of C13 polyacetylenes like 1-Tridecene-3,5,7,9,11-pentayne is believed to originate from fatty acids, specifically linoleic acid. The pathway involves a series of desaturation and acetylenation steps catalyzed by specialized enzymes.
The proposed biosynthetic pathway begins with the conversion of linoleic acid to crepenynic acid, a key step in the formation of many polyacetylenes in the Asteraceae family.[5] This is followed by further desaturation reactions to introduce additional triple bonds. The final steps leading to the specific structure of 1-Tridecene-3,5,7,9,11-pentayne are likely to involve a sequence of desaturase and acetylenase enzyme activities.
Caption: Proposed biosynthetic pathway of 1-Tridecene-3,5,7,9,11-pentayne.
Conclusion
1-Tridecene-3,5,7,9,11-pentayne represents a fascinating and biologically active natural product. Understanding its natural sources, developing robust isolation and analytical methods, and elucidating its biosynthetic pathway are crucial steps for harnessing its potential in various applications, including agriculture and medicine. The protocols and information provided in this guide serve as a valuable resource for researchers in these fields. Further investigation is warranted to fully characterize the enzymatic machinery responsible for its biosynthesis and to explore its full spectrum of bioactivities.
References
- 1. 1-Tridecene-3,5,7,9,11-pentayne | C13H6 | CID 441552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1-Tridecene-3,5,7,9,11-pentayne (FDB014075) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
